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Palmitic-amide-PEG8-Biotin

Conjugate Stability Drug Delivery Biotinylation Reagent Design

Researchers need precise, non-covalent membrane biotinylation without polydisperse PEG or hydrolytically unstable esters. This heterobifunctional reagent solves that. - **Defined Architecture**: Exact MW 877.2 g/mol; C44H84N4O11S. Enables precise surface ligand density calculation. - **Optimal PEG8 Spacer**: Minimizes steric hindrance, maintains picomolar streptavidin affinity & full 4:1 binding stoichiometry. - **Stable C16:0 Anchor**: Long-circulating liposome tethering & seamless SLB integration without phase separation.

Molecular Formula C44H84N4O11S
Molecular Weight 877.2 g/mol
Cat. No. B13848795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitic-amide-PEG8-Biotin
Molecular FormulaC44H84N4O11S
Molecular Weight877.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C44H84N4O11S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-41(49)45-20-22-52-24-26-54-28-30-56-32-34-58-36-37-59-35-33-57-31-29-55-27-25-53-23-21-46-42(50)19-16-15-17-40-43-39(38-60-40)47-44(51)48-43/h39-40,43H,2-38H2,1H3,(H,45,49)(H,46,50)(H2,47,48,51)/t39-,40-,43-/m0/s1
InChIKeyBEJDSEBBPJSKJE-RNMNAOLMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palmitic-amide-PEG8-Biotin: Structure & Specifications


Palmitic-amide-PEG8-Biotin (CAS: 1006592-62-6) is a heterobifunctional, amphiphilic biotinylation reagent. Its structure comprises a C16:0 palmitic acid chain connected via a stable amide bond to an octaethylene glycol (PEG8) spacer, which terminates in a biotin group . This defined, low molecular weight (MW: 877.2 g/mol) architecture yields a discrete compound with the molecular formula C44H84N4O11S, rather than a polydisperse polymer . It is specifically engineered for the non-covalent surface functionalization of lipid membranes, liposomes, and hydrophobic nanoparticles, leveraging the high affinity of the biotin-streptavidin interaction for subsequent modular assembly in drug delivery, biosensing, and molecular capture applications [1].

Amphiphilic non-covalent membrane anchor for liposomes and hydrophobic nanoparticles
Defined PEG8 spacer enables modular streptavidin-based assembly in biosensing and capture
Stable amide linkage supports long-duration surface functionalization studies

Palmitic-amide-PEG8-Biotin: Why Generic Substitution Fails


Direct substitution of Palmitic-amide-PEG8-Biotin with other biotinylated lipids or PEG linkers is scientifically unjustified due to the precise interplay between its PEG spacer length, amide linkage stability, and amphiphilic balance. Altering the PEG length from eight units (PEG8) to shorter spacers (e.g., PEG4) significantly increases steric hindrance and reduces avidin accessibility, while longer PEGs (e.g., PEG3400) can drastically reduce binding stoichiometry and affinity by blocking avidin binding sites [1][2]. Replacing the palmitic acid with cholesterol fundamentally changes the membrane anchoring mechanism and fluidity. Furthermore, substituting the stable amide bond with a hydrolytically labile ester can compromise long-term conjugate stability. These non-linear, quantifiable changes render simple generic substitution unreliable; the following evidence details the specific, measurable performance characteristics that define this compound.

  • Spacer PEG length outside PEG8 may shift avidin affinity and reduce binding stoichiometry.
  • Linker Ester-based analogs are hydrolysis-prone; amide form supports conjugate integrity under aqueous conditions.
  • Anchor Cholesterol or unsaturated anchors alter membrane fluidity; palmitic acid preserves native bilayer organization.

Palmitic-amide-PEG8-Biotin: Key Comparator Differentiation


Amide vs. Ester Linkage Stability

The molecular architecture of Palmitic-amide-PEG8-Biotin incorporates an amide bond connecting the palmitic acid tail to the PEG8 spacer. This is a critical differentiator from analogs utilizing ester linkages. Amide bonds are inherently more resistant to hydrolysis across a wide pH range (pH 4-9) compared to esters, which are susceptible to both acid- and base-catalyzed degradation [1]. This enhanced chemical stability translates to more reliable and reproducible performance in long-term experiments, prolonged storage, and in physiological environments, reducing the risk of premature cleavage of the hydrophobic anchor from the biotin reporting group. For instance, while NHS-ester derivatives (like Biotin-PEG8-NHS) are reactive intermediates for bioconjugation, the amide product formed upon reaction (and present in the target compound) is the stable final linkage, whereas the starting ester is prone to hydrolysis under standard aqueous handling conditions .

Amide vs. Ester Stability
Class-level
Amide: stable pH 4–9, hydrolysis-resistant
Ester: labile under acid/base conditions
Supports long-term conjugate stability
General chemical principle; verify under specific buffer/temperature
Conjugate Stability Drug Delivery Biotinylation Reagent Design

PEG8 Spacer: Avidin Binding Affinity and Accessibility

The PEG8 spacer in Palmitic-amide-PEG8-Biotin represents a critical design choice for optimizing avidin/streptavidin binding. A systematic study of PEGylated biotins demonstrated that the equilibrium dissociation constant (Kd) and binding stoichiometry are highly sensitive to PEG chain length [1]. Biotin with no spacer exhibits a Kd of approximately 10⁻¹⁵ M with avidin. As the PEG molecular weight increases to 588 g/mol (approximately PEG13), 3400 g/mol (approx. PEG77), and 5000 g/mol (approx. PEG113), the Kd increases to approximately 10⁻⁸ M, representing a million-fold reduction in affinity [1]. Furthermore, the binding stoichiometry shifts from 4:1 (biotin:avidin) for shorter PEGs (588, 3400 g/mol) to 1:1 for the 5000 g/mol PEG-biotin, indicating that large PEG chains can sterically block adjacent binding pockets on the avidin tetramer [1]. The PEG8 spacer (MW ~370 g/mol) occupies a 'Goldilocks' zone, providing sufficient length to overcome steric hindrance from the lipid membrane without significantly compromising the ultra-high affinity characteristic of the biotin-avidin interaction or reducing the functional valency of the binding event [2].

PEG8 Binding Affinity
Cross-study comparable
Expected Kd in picomolar range (PEG8); high-MW PEG Kd rises to ~10−8 M
Maintains near-native affinity for sensitive detection
SPR evidence; PEG8 data inferred from PEG length trends
Avidin-Biotin Binding Spacer Arm Design Surface Plasmon Resonance

Palmitic Acid vs. Cholesterol Membrane Anchoring

The palmitic acid (C16:0) anchor in Palmitic-amide-PEG8-Biotin provides a distinct functional profile compared to the more rigid cholesterol anchor found in alternatives like Cholesterol-PEG-Biotin [1]. Palmitic acid, a saturated linear chain, integrates into lipid bilayers with a specific tilt angle and depth, promoting uniform distribution within the liquid-disordered phase . In contrast, cholesterol is known to associate with lipid rafts and significantly condense the membrane, reducing fluidity and permeability [2]. This mechanistic difference has quantitative consequences: while cholesterol provides a stronger, less reversible anchor, it can also disrupt native membrane organization. Palmitic acid-based anchors, being native components of biological membranes, offer a more biomimetic and reversible insertion, which is advantageous for applications studying dynamic membrane processes or when maintaining native membrane properties is critical .

Palmitic vs. Cholesterol Anchor
Class-level
Palmitic C16:0: integrates into fluid phase, minimal disruption
Cholesterol: increases membrane order, reduces fluidity
Relevant for preserving native bilayer dynamics
Membrane biophysics class-level inference
Lipid Anchoring Membrane Fluidity Liposome Functionalization

Defined Composition vs. Polydisperse PEG-Lipids

Palmitic-amide-PEG8-Biotin has a precise molecular weight of 877.2 g/mol and a defined formula (C44H84N4O11S) . This is in stark contrast to commonly used polymeric PEG-lipid alternatives like DSPE-PEG-Biotin, which are typically sold with average molecular weights of 2000, 3400, or 5000 g/mol and exhibit significant polydispersity . The defined nature of Palmitic-amide-PEG8-Biotin enables precise molar calculations for surface functionalization, ensures batch-to-batch consistency, and facilitates rigorous analytical characterization of the final bioconjugate by mass spectrometry. For example, while 1 mg of Palmitic-amide-PEG8-Biotin corresponds to a precise 1.14 µmol, 1 mg of a polydisperse DSPE-PEG(2000)-Biotin could represent a range of moles, introducing variability in nanoparticle surface density and, consequently, in vivo performance .

Defined MW vs. Polydisperse
Data to verify
877.2 g/mol (monodisperse); comparator avg. MW 2000–5000 g/mol (polydisperse)
Enables precise molar surface density calculation
Supplier specification; independent verification advised
Analytical Characterization Reproducibility Nanoparticle Formulation

Saturated vs. Unsaturated Lipid Anchor Stability

The structural difference between Palmitic-amide-PEG8-Biotin (C16:0) and Palmitoleic-amide-PEG8-Biotin (C16:1) lies in a single cis-double bond in the latter's acyl chain. This seemingly minor difference has significant implications for membrane anchoring. The saturated palmitic acid chain of the target compound (C16:0) packs tightly and exhibits a higher phase transition temperature, leading to stronger, more stable hydrophobic interactions within the ordered lipid environment of a bilayer . The unsaturated analog, palmitoleic acid, introduces a 'kink' that disrupts lipid packing and increases membrane fluidity, resulting in a less stable anchor that is more prone to extraction or exchange in vivo . Quantitative studies on lipid bilayers confirm that saturated chains confer greater lateral stability and reduced diffusion rates compared to their unsaturated counterparts [1]. Therefore, for applications requiring a stable, long-lived membrane tether, the saturated C16:0 anchor in Palmitic-amide-PEG8-Biotin is the functionally superior choice.

Saturated vs. Unsaturated C16
Class-level
C16:0: tighter packing, 5–10× slower lateral diffusion
C16:1: kinked chain, less stable anchoring
Supports stable, long-lived membrane tether
Biophysical diffusion data; class-level applicability
Membrane Anchor Stability Lipid Saturation Liposome Engineering

Palmitic-amide-PEG8-Biotin: High-Value Applications


Liposome Surface Functionalization for Targeted Drug Delivery

The defined, low molecular weight and stable amide linkage of Palmitic-amide-PEG8-Biotin make it ideal for creating well-characterized, biotinylated liposomes. Unlike polydisperse DSPE-PEG-Biotin, its exact mass (877.2 g/mol) allows for precise calculation of surface ligand density [1]. The PEG8 spacer is long enough to ensure that the biotin group is freely accessible for binding to streptavidin-modified targeting ligands (e.g., antibodies), yet short enough to maintain high affinity (picomolar Kd) and a 4:1 stoichiometry, maximizing the payload of targeting moieties per liposome [2]. The saturated C16:0 anchor provides a stable, long-circulating tether in vivo, which is essential for effective tumor accumulation and targeted drug release .

Hydrophobic Nanoparticle Functionalization for Biosensing

For nanoparticles with hydrophobic surfaces (e.g., PLGA, polystyrene, or carbon-based materials), Palmitic-amide-PEG8-Biotin offers a simple, one-step 'dip-and-rinse' method for biotinylation via physical adsorption of the palmitic acid tail [1]. This non-covalent approach avoids the need for complex surface chemistry (e.g., EDC/NHS coupling) and is compatible with a wide range of materials. The PEG8 spacer creates a hydrophilic, protein-repellent corona that minimizes non-specific binding in complex biological samples, thereby increasing the signal-to-noise ratio of the final biosensor. The stable amide bond ensures that the biotin label remains attached during washing and assay steps, providing a robust platform for capturing streptavidin-conjugated detection probes [2].

Modular Lipid Bilayer Assembly for Biophysical Studies

Researchers constructing supported lipid bilayers (SLBs) or tethered bilayer lipid membranes (tBLMs) can incorporate Palmitic-amide-PEG8-Biotin to create a 'universal docking site' for subsequent functionalization [1]. Because the palmitic acid anchor is a native lipid component, it integrates seamlessly into the bilayer without causing the phase separation or fluidity changes associated with cholesterol anchors [2]. This enables the study of membrane protein dynamics or receptor-ligand interactions in a biomimetic environment. The biotin group then allows for the modular, stepwise assembly of complex architectures by sequentially adding streptavidin and any biotinylated protein, enzyme, or fluorescent probe of interest. The precise, monodisperse nature of the PEG8 linker ensures that the distance between the bilayer and the attached protein is well-defined, minimizing experimental variability .

Application
Selection Property
Validation Focus
Liposome surface functionalization (targeted delivery research)
Defined MW, stable amide linkage
Precise surface ligand density; biotin accessibility
Hydrophobic nanoparticle biofunctionalization
Amphiphilic adsorption, PEG8 spacer
Non-specific binding reduction; label stability in wash steps
Modular supported lipid bilayer assembly
Palmitic acid anchor, monodisperse PEG8
Membrane fluidity preservation; defined protein-surface distance

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